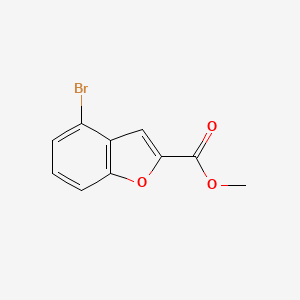
Methyl 4-bromo-1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7BrO3. . This compound is characterized by the presence of a bromine atom at the 4-position of the benzofuran ring and a methyl ester group at the 2-position.
Mécanisme D'action
Target of Action
Methyl 4-bromobenzofuran-2-carboxylate is a derivative of benzofuran, a compound known for its wide range of biological and pharmacological applications . Benzofuran and its derivatives have been found to be effective antimicrobial agents . The primary targets of these compounds are biomolecules with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen-containing amino acid residues .
Mode of Action
Benzofuran derivatives are known to interact with their targets through a process of deesterification . This process involves the removal of an ester group from the compound, resulting in the formation of corresponding deesterified derivatives .
Biochemical Pathways
It’s known that benzofuran derivatives can influence catabolic and anabolic pathways . Catabolic pathways break down larger molecules into smaller ones, releasing energy, while anabolic pathways synthesize larger biomolecules from smaller ones, absorbing energy .
Pharmacokinetics
The bioavailability of similar compounds is often improved through the development of derivatives that allow for once-daily dosing .
Result of Action
Benzofuran derivatives are known to exhibit antimicrobial activity, suggesting that they may inhibit the growth of certain microbes .
Action Environment
The action, efficacy, and stability of Methyl 4-bromobenzofuran-2-carboxylate can be influenced by various environmental factors. For instance, the rate of reaction of similar compounds can be affected by differences in electronegativity . Additionally, the presence of a benzene ring in the compound allows for resonance stabilization, which can influence where substitutions occur .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-benzofuran-2-carboxylate typically involves the bromination of a benzofuran derivative followed by esterification. One common method involves the bromination of 2-hydroxybenzaldehyde with bromine in the presence of a catalyst to form 4-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to cyclization with an appropriate reagent to form the benzofuran ring. Finally, esterification with methanol in the presence of an acid catalyst yields this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-1-benzofuran-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The benzofuran ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of benzofuran-2,3-dione and other oxidized products.
Reduction: Formation of 4-bromo-1-benzofuran-2-carbinol.
Applications De Recherche Scientifique
Methyl 4-bromo-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-chloro-1-benzofuran-2-carboxylate
- Methyl 4-fluoro-1-benzofuran-2-carboxylate
- Methyl 4-iodo-1-benzofuran-2-carboxylate
Uniqueness
Methyl 4-bromo-1-benzofuran-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity and potency in various applications .
Propriétés
IUPAC Name |
methyl 4-bromo-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFMYBHSHRUCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2920754.png)
![[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2920756.png)
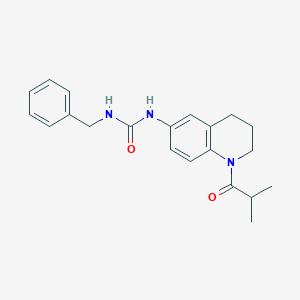
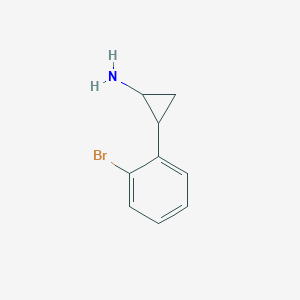
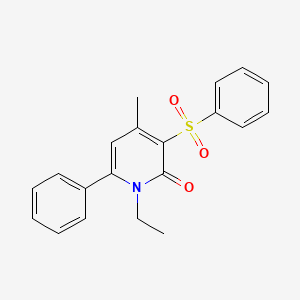
![5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2920764.png)
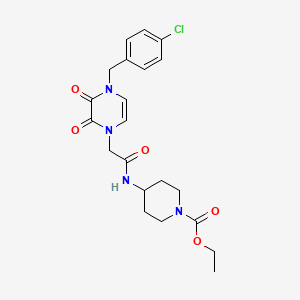
![N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2920766.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4-diethoxybenzene-1-sulfonamide](/img/structure/B2920769.png)
![N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2920771.png)
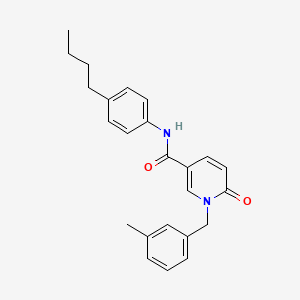
![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2920775.png)
![3-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2920776.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2920777.png)
